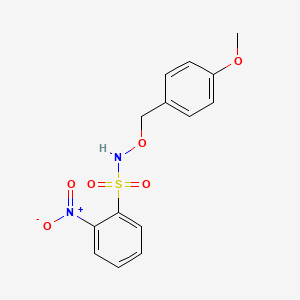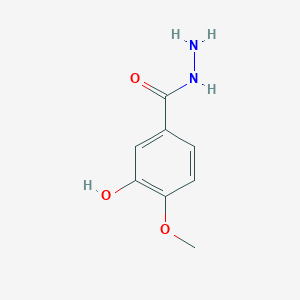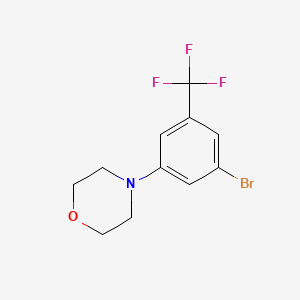![molecular formula C14H11FO3 B1404264 [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester CAS No. 198994-01-3](/img/structure/B1404264.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester
Übersicht
Beschreibung
1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester (abbreviated as BFCM) is a synthetic compound that has been the subject of increasing interest due to its potential applications in the fields of medicinal chemistry, biochemistry and pharmacology. BFCM has been studied extensively in recent years and is known to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Antileishmanial Agents
This compound has been studied for its potential as a source of new antileishmanial agents. Amidoxime derivatives, which can be synthesized from compounds like methyl 4-(4-fluorophenyl)-3-hydroxybenzoate, have shown promise in the treatment of leishmaniasis, a disease caused by parasitic protozoans .
Medicinal Chemistry
In medicinal chemistry, the compound serves as a precursor for the synthesis of various biologically active molecules. Its derivatives have been explored for their therapeutic potential, including anti-inflammatory and anticancer activities .
Polymer Science
The compound’s derivatives are also relevant in polymer science. They can be incorporated into polymers to impart specific characteristics such as fluorescence or to enhance the material’s stability and durability .
Organic Synthesis
Methyl 4-(4-fluorophenyl)-3-hydroxybenzoate is used in organic synthesis to create complex molecules. Its reactivity allows for the construction of diverse molecular architectures that are important in the development of new organic compounds .
Environmental Applications
Derivatives of this compound have been studied for environmental applications, such as the treatment of seawater or wastewater. They can act as adsorbents or catalysts in the removal of pollutants .
Drug Design and Development
The compound is valuable in drug design and development. Its structural features make it a suitable candidate for the creation of new drug molecules with enhanced efficacy and reduced side effects .
Heterocyclic Chemistry
In heterocyclic chemistry, the compound is used to synthesize new heterocycles, which are core structures in many pharmaceuticals. These heterocycles can exhibit a wide range of biological activities and are fundamental in the search for new medications .
Crystallography
The compound’s derivatives can be crystallized to determine their structure by single crystal diffraction. This is crucial for understanding the molecular geometry and for the design of materials with specific physical properties .
Wirkmechanismus
Target of Action
Methyl 4-(4-fluorophenyl)-3-hydroxybenzoate, also known as “[1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester”, is a complex compound with potential biological activityIt is suggested that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to them, thereby altering their function . This interaction could lead to changes in cellular processes, potentially leading to various biological effects.
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Eigenschaften
IUPAC Name |
methyl 4-(4-fluorophenyl)-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-4-7-12(13(16)8-10)9-2-5-11(15)6-3-9/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCQQSVHYNASGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

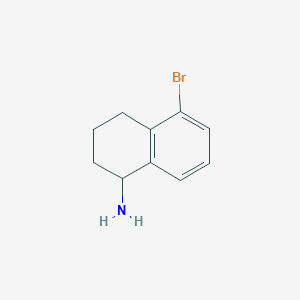
![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine](/img/structure/B1404184.png)


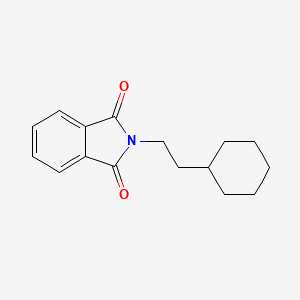
![(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B1404189.png)
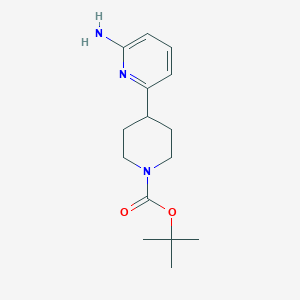

![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)
